Fumonisin b2

Catalog No.
S528547
CAS No.
116355-84-1
M.F
C34H59NO14
M. Wt
705.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumonisin b2

CAS Number

116355-84-1

Product Name

Fumonisin b2

IUPAC Name

(2R)-2-[2-[(5R,6R,7S,9R,16S,18S,19R)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Molecular Formula

C34H59NO14

Molecular Weight

705.8 g/mol

InChI

InChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21-,22-,23-,24-,25+,26+,27+,32-/m1/s1

InChI Key

UXDPXZQHTDAXOZ-RICXGBSCSA-N

SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Fumonisin B2; CCRIS 4434; CCRIS4434; CCRIS-4434

Canonical SMILES

CCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O

Isomeric SMILES

CCCC[C@@H](C)[C@H]([C@H](C[C@H](C)CCCCCC[C@@H](C[C@@H]([C@@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O

Description

The exact mass of the compound Fumonisin b2 is 705.3936 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Fumonisins - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Here are some of the key scientific research applications of Fumonisin B2:

Understanding Fumonisin B2 Toxicity

  • Toxicological Studies: FB2 is a well-studied toxin, and a significant portion of research focuses on understanding its mechanisms of toxicity in various cell lines and animal models. These studies aim to elucidate how FB2 disrupts cellular processes and contributes to disease. Source: Toxicology mechanisms of fumonisin B1 and B2: )
  • Carcinogenicity Studies: FB2 has been classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Research investigates the potential link between FB2 exposure and the development of certain cancers, particularly esophageal cancer. Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Naturally Occurring Substances Found in Food and Feedstuffs (1995):

Developing Detection Methods for Fumonisin B2

  • Analytical Chemistry Techniques: Due to the importance of FB2 for food safety, researchers are continuously developing and improving analytical methods for its detection and quantification in food products. These methods often involve chromatography techniques like HPLC (High-Performance Liquid Chromatography) or UPLC (Ultra-Performance Liquid Chromatography) coupled with mass spectrometry for high sensitivity and accuracy. Source: Carryover in UPLC Methods: The Case-Study of Fumonisin B2:

Exploring Mitigation Strategies for Fumonisin B2 Contamination

  • Agricultural Practices: Research explores agricultural practices that can help reduce pre- and post-harvest FB2 contamination in crops. This may involve investigating resistant crop varieties, improved storage techniques, and the use of biological control agents to limit fungal growth. Source: Fusarium graminearum and Fusarium verticillioides infections of maize: from epidemiology to mycotoxin contamination:

Fumonisin B2 is a mycotoxin produced primarily by the fungi Fusarium verticillioides and Aspergillus niger. It is a structural analog of fumonisin B1, differing by the absence of one hydroxy group. Fumonisin B2 is classified as a secondary metabolite and is known for its cytotoxic properties, being more toxic than fumonisin B1. It inhibits sphingosine acyltransferase, leading to disruptions in sphingolipid metabolism, which can result in the accumulation of sphinganine and sphingosine in cells and tissues .

FB2's primary mechanism of action involves its disruption of sphingolipid metabolism in cells []. It inhibits the enzyme sphingosine acyltransferase, which is essential for the biosynthesis of complex sphingolipids []. This disruption disrupts cellular signaling pathways and can lead to cell death []. Studies suggest that FB2 may also have other cellular effects, but sphingolipid disruption remains the primary mechanism of its toxicity [].

FB2 is a well-established toxin with detrimental effects on various organisms. In humans and livestock, consumption of FB2-contaminated food can lead to equine leukoencephalomalacia (ELEM) in horses, porcine pulmonary edema (PPE) in pigs, and esophageal cancer in humans []. The International Agency for Research on Cancer (IARC) has classified FB2 as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans []. Due to its health risks, regulations have been established to limit FB2 levels in food products [].

, particularly involving its lactone ring. Under alkaline conditions, the lactone ring can open, resulting in decarboxylation, a reaction that is irreversible. This compound is also sensitive to extreme pH levels and can degrade under UV light in the presence of oxygen . The primary structure of fumonisin B2 can be represented as follows:

  • Molecular Formula: C34H59NO14
  • Molecular Weight: 705 g/mol

Fumonisin B2 exhibits significant biological activity, particularly toxicity. It has been shown to cause various health issues in humans and animals, including neurotoxicity and carcinogenic effects. The International Agency for Research on Cancer has classified fumonisin B1 as possibly carcinogenic to humans (Group 2B), indicating a similar concern for fumonisin B2 due to its structural similarities . The mechanism of action involves interference with sphingolipid metabolism, leading to cellular apoptosis and oxidative stress .

Fumonisin B2 can be synthesized through various methods, including total synthesis techniques that involve multiple steps of organic reactions. One notable method includes the enantioselective total synthesis using substituted α,β-unsaturated carboxylic acids as starting materials. This approach allows for the construction of the complex molecular structure characteristic of fumonisin B2 . Additionally, natural extraction from cultures of Fusarium species remains a common method for obtaining this compound.

Research on interaction studies involving fumonisin B2 often emphasizes its impact on cellular mechanisms and metabolic pathways. Studies have shown that fumonisin B2 interacts with ceramide synthases, leading to disruptions in lipid metabolism. Furthermore, it has been noted that fumonisin B1 and fumonisin B2 often occur together in contaminated food sources, suggesting a potential synergistic effect on toxicity .

Fumonisin B2 belongs to a group of compounds known as fumonisins, which includes several homologues such as:

  • Fumonisin B1: The most prevalent and toxic member of the group.
  • Fumonisin B3: A less toxic analogue compared to both fumonisin B1 and B2.
  • Fumonisin A: Another variant with differing structural properties.
Compound NameMolecular FormulaToxicity LevelNotable Effects
Fumonisin B1C34H59NO15HighestCauses equine leukoencephalomalacia
Fumonisin B2C34H59NO14ModerateInhibits sphingosine acyltransferase
Fumonisin B3C34H59NO13LowerLess cytotoxic than both B1 and B2
Fumonisin AC33H57NO14VariableStructural differences lead to varied effects

Uniqueness of Fumonisin B2

Fumonisin B2's uniqueness lies in its specific chemical structure that impacts its biological activity differently compared to other fumonisins. Its role as a more cytotoxic agent than fumonisin B1 makes it a significant focus in studies related to mycotoxin contamination in food products . Moreover, the presence of fumonisin B2 alongside other homologues complicates risk assessment in food safety protocols.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

705.39355556 g/mol

Monoisotopic Mass

705.39355556 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UX4WHT4MKB

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.56%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (97.56%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Carcinogens, Environmental

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Wikipedia

Fumonisin_B2

Use Classification

Food Contaminant -> MYCOTOXIN; -> JECFA Functional Classes

Dates

Modify: 2023-08-15
1: Gherbawy Y, Elhariry H, Kocsubé S, Bahobial A, Deeb BE, Altalhi A, Varga J, Vágvölgyi C. Molecular characterization of black Aspergillus species from onion and their potential for ochratoxin A and fumonisin B2 production. Foodborne Pathog Dis. 2015 May;12(5):414-23. doi: 10.1089/fpd.2014.1870. Epub 2015 Feb 25. PubMed PMID: 25713980.
2: Fu M, Li R, Guo C, Pang M, Liu Y, Dong J. Natural incidence of Fusarium species and fumonisins B1 and B2 associated with maize kernels from nine provinces in China in 2012. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(4):503-11. doi: 10.1080/19440049.2014.976846. Epub 2014 Nov 6. PubMed PMID: 25315450.
3: Wei T, Zhu W, Pang M, Liu Y, Dong J. Natural occurrence of fumonisins B1 and B2 in corn in four provinces of China. Food Addit Contam Part B Surveill. 2013;6(4):270-4. doi: 10.1080/19393210.2013.819816. Epub 2013 Aug 1. PubMed PMID: 24779936.
4: Zhang J, Qiao Y, Wang X, Pei J, Zheng J, Zhang B. [Absorption of fumonisin B1 and B2 by Lactobacillus plantarum ZJ8]. Wei Sheng Wu Xue Bao. 2014 Dec 4;54(12):1481-8. Chinese. PubMed PMID: 25876334.
5: Zhang X, Xiao Z, Zhang H, Yang L, Ma L. [Determination of fumonisins B1 and B2 in corn by high performance liquid chromatography with post-column derivatization method]. Se Pu. 2012 Aug;30(8):792-7. Chinese. PubMed PMID: 23256381.
6: Esposito F, Fasano E, Scognamiglio G, Nardone A, Triassi M, Cirillo T. Exposure assessment to fumonisins B(1), B(2) and B(3) through consumption of gluten-free foodstuffs intended for people affected by celiac disease. Food Chem Toxicol. 2016 Nov;97:395-401. doi: 10.1016/j.fct.2016.10.013. Epub 2016 Oct 13. PubMed PMID: 27746327.
7: De Girolamo A, Lattanzio VM, Schena R, Visconti A, Pascale M. Effect of alkaline cooking of maize on the content of fumonisins B1 and B2 and their hydrolysed forms. Food Chem. 2016 Feb 1;192:1083-9. doi: 10.1016/j.foodchem.2015.07.059. Epub 2015 Jul 14. PubMed PMID: 26304451.
8: Seo DG, Phat C, Kim DH, Lee C. Occurrence of Fusarium mycotoxin fumonisin B1 and B2 in animal feeds in Korea. Mycotoxin Res. 2013 Aug;29(3):159-67. doi: 10.1007/s12550-013-0172-0. Epub 2013 Jun 27. PubMed PMID: 23807416.
9: Mogensen JM, Møller KA, von Freiesleben P, Labuda R, Varga E, Sulyok M, Kubátová A, Thrane U, Andersen B, Nielsen KF. Production of fumonisins B2 and B4 in Tolypocladium species. J Ind Microbiol Biotechnol. 2011 Sep;38(9):1329-35. doi: 10.1007/s10295-010-0916-1. Epub 2010 Dec 4. PubMed PMID: 21132348.
10: Savi GD, Piacentini KC, Marchi D, Scussel VM. Fumonisins B1 and B2 in the corn-milling process and corn-based products, and evaluation of estimated daily intake. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016;33(2):339-45. doi: 10.1080/19440049.2015.1124459. Epub 2015 Dec 24. PubMed PMID: 26605670.
11: Perrone G, De Girolamo A, Sarigiannis Y, Haidukowski ME, Visconti A. Occurrence of ochratoxin A, fumonisin B2 and black aspergilli in raisins from Western Greece regions in relation to environmental and geographical factors. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2013;30(7):1339-47. doi: 10.1080/19440049.2013.796594. Epub 2013 Jun 14. PubMed PMID: 23767884.
12: Renaud JB, Kelman MJ, Qi TF, Seifert KA, Sumarah MW. Product ion filtering with rapid polarity switching for the detection of all fumonisins and AAL-toxins. Rapid Commun Mass Spectrom. 2015 Nov 30;29(22):2131-9. doi: 10.1002/rcm.7374. PubMed PMID: 26467225.
13: Sousa FC, Schamber CR, Amorin SS, Natali MR. Effect of fumonisin-containing diet on the myenteric plexus of the jejunum in rats. Auton Neurosci. 2014 Oct;185:93-9. doi: 10.1016/j.autneu.2014.08.001. Epub 2014 Aug 20. PubMed PMID: 25183308.
14: Cozzi G, Paciolla C, Haidukowski M, De Leonardis S, Mulè G, Logrieco A. Increase of fumonisin b2 and ochratoxin a production by black Aspergillus species and oxidative stress in grape berries damaged by powdery mildew. J Food Prot. 2013 Dec;76(12):2031-6. doi: 10.4315/0362-028X.JFP-13-149. PubMed PMID: 24290677.
15: Tamura M, Mochizuki N, Nagatomi Y, Harayama K, Toriba A, Hayakawa K. Identification and quantification of fumonisin A1, A2, and A3 in corn by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2015 Feb 16;7(2):582-92. doi: 10.3390/toxins7020582. PubMed PMID: 25690692; PubMed Central PMCID: PMC4344643.
16: Xie TT, Qiu F, Yang MH, Qi AD. [Simultaneous determination of fumonisins B1 and B2 in traditional Chinese medicines by high-performance liquid chromatography-tandem mass spectrometry]. Yao Xue Xue Bao. 2011 Jul;46(7):822-7. Chinese. PubMed PMID: 22010352.
17: Månsson M, Klejnstrup ML, Phipps RK, Nielsen KF, Frisvad JC, Gotfredsen CH, Larsen TO. Isolation and NMR characterization of fumonisin B2 and a new fumonisin B6 from Aspergillus niger. J Agric Food Chem. 2010 Jan 27;58(2):949-53. doi: 10.1021/jf902834g. PubMed PMID: 20028011.
18: Tamura M, Mochizuki N, Nagatomi Y, Toriba A, Hayakawa K. Characterization of fumonisin A-series by high-resolution liquid chromatography-orbitrap mass spectrometry. Toxins (Basel). 2014 Aug 21;6(8):2580-93. doi: 10.3390/toxins6082580. PubMed PMID: 25153258; PubMed Central PMCID: PMC4147598.
19: Martins HM, Almeida IF, Camacho CR, Santos SM, Costa JM, Bernardo FM. Occurrence of fumonisins in feed for swine and horses. Rev Iberoam Micol. 2012 Jul-Sep;29(3):175-7. doi: 10.1016/j.riam.2011.07.005. Epub 2011 Aug 11. PubMed PMID: 21907302.
20: Yoshinari T, Tanaka T, Ishikuro E, Horie M, Nagayama T, Nakajima M, Naito S, Ohnishi T, Sugita-Konishi Y. Inter-laboratory study of an LC-MS/MS method for simultaneous determination of fumonisin B1, B2 and B3 in corn. Shokuhin Eiseigaku Zasshi. 2013;54(4):266-76. PubMed PMID: 24025204.

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